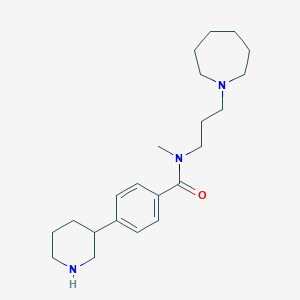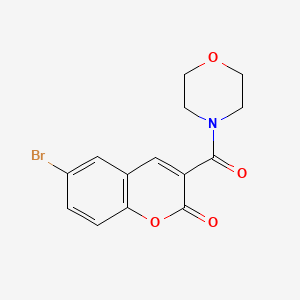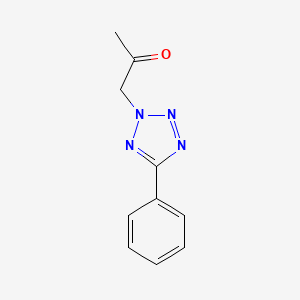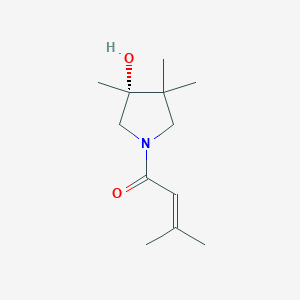![molecular formula C20H24N4O3 B5660590 1-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5660590.png)
1-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]ethyl}quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline derivatives are a class of heterocyclic compounds known for their diverse pharmacological activities and applications in medicinal chemistry. The compound is likely to be of interest due to its structural features, which suggest potential biological activity or utility in chemical synthesis.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-step reactions starting from readily available substrates. For instance, Alizadeh et al. (2014) reported the synthesis of related quinoxaline derivatives via a three-component reaction using a dual system catalyst of piperidine–iodine, highlighting the efficiency of such methods in synthesizing complex molecules with good yields under mild conditions (Alizadeh, Ghanbaripour, & Zhu, 2014).
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties and reactivity of quinoxaline derivatives. Techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly employed. For example, Guillon et al. (2022) used a combination of these techniques to characterize a new substituted pyrrolo[1,2-a]quinoxaline compound, providing insights into its molecular structure and potential interaction with biological targets (Guillon et al., 2022).
Chemical Reactions and Properties
Quinoxaline derivatives can undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. For example, Vidaillac et al. (2007) described the synthesis of quinoxaline derivatives as potential efflux pump inhibitors, indicating the ability of these compounds to participate in biochemically relevant interactions (Vidaillac et al., 2007).
特性
IUPAC Name |
1-[2-oxo-2-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-18-12-21-16-7-1-2-8-17(16)24(18)14-19(26)23-11-5-6-15(13-23)20(27)22-9-3-4-10-22/h1-2,7-8,12,15H,3-6,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTOWONLSDGMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C(=O)CN3C4=CC=CC=C4N=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5660525.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5660534.png)

![2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5660547.png)


![2-{2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5660579.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5660581.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5660586.png)
![N-[2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5660588.png)
![((1R)-2-{4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}-1-methyl-2-oxoethyl)amine hydrochloride](/img/structure/B5660593.png)
![[1-(2-amino-4-pyrimidinyl)-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5660612.png)